molecular formula C9H10FNO2 B6437091 3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine CAS No. 2549013-32-1

3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine

Cat. No. B6437091
M. Wt: 183.18 g/mol
InChI Key: NFINAIMOUZARNJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine” would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and oxetane rings would contribute to the rigidity of the molecule, and the electronegative atoms (oxygen and nitrogen) could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of “3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine” would be influenced by the functional groups present in the molecule. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the oxetane ring might undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine” would be influenced by its molecular structure. For instance, the presence of electronegative atoms and polar bonds could make the compound polar, affecting its solubility in different solvents. The size and shape of the molecule could also influence its boiling and melting points .

properties

IUPAC Name

3-fluoro-2-(oxetan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-8-2-1-4-11-9(8)13-6-7-3-5-12-7/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFINAIMOUZARNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1COC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-[(oxetan-2-yl)methoxy]pyridine

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